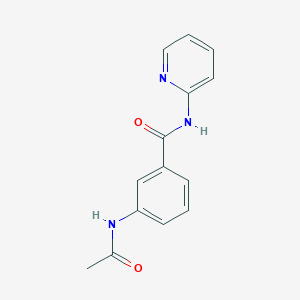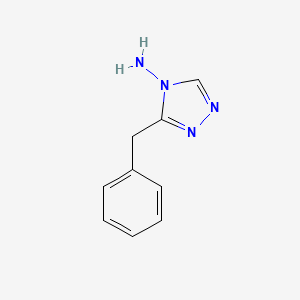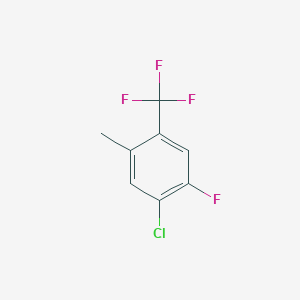
4,4-Dichlorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichlorobut-1-ene is an organochlorine compound with the molecular formula C4H6Cl2. It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial processes. This compound is known for its reactivity due to the presence of two chlorine atoms and a double bond in its structure.
Méthodes De Préparation
4,4-Dichlorobut-1-ene can be synthesized through several methods. One common synthetic route involves the chlorination of butadiene. The process typically involves the following steps:
Chlorination of Butadiene: Butadiene is chlorinated in the presence of a catalyst to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then heated to temperatures between 60-120°C in the presence of a catalyst to isomerize 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene with dilute sodium hydroxide solution in the presence of polymerization inhibitors yields this compound.
Analyse Des Réactions Chimiques
4,4-Dichlorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: It can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common reagents used in these reactions include sodium amide, hydrogen halides, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4,4-Dichlorobut-1-ene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology and Medicine:
Industry: It is used in the production of synthetic rubbers, such as Neoprene, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-dichlorobut-1-ene in chemical reactions typically involves the reactivity of the double bond and the chlorine atoms. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through an S_N2 mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .
Comparaison Avec Des Composés Similaires
4,4-Dichlorobut-1-ene can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: Another organochlorine compound with similar reactivity but different isomeric structure.
3,4-Dichlorobut-1-ene: An isomer that is often produced alongside this compound in industrial processes.
1,2-Dichlorobut-3-ene: A related compound with different substitution patterns on the butene backbone.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions .
Propriétés
Numéro CAS |
4279-19-0 |
|---|---|
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
4,4-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h2,4H,1,3H2 |
Clé InChI |
TXQSCEZFOCFOMS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
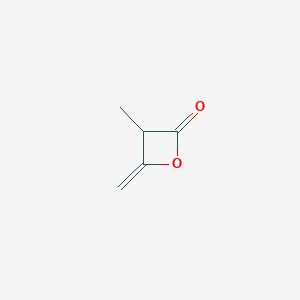
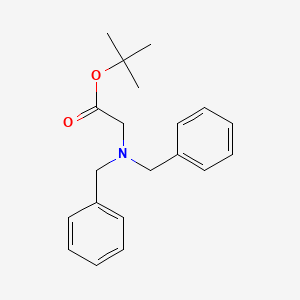
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)
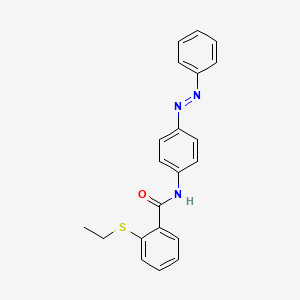


![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)

